2,2-Dimethoxy-2-phenylacetophenone

Übersicht

Beschreibung

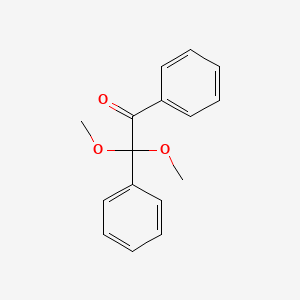

2,2-Dimethoxy-1,2-diphenyl-ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.2964 g/mol . It is also known by several other names, including α,α-Dimethoxy-α-phenylacetophenone and Benzil dimethyl ketal . This compound is a white to pale yellow solid that is soluble in organic solvents such as acetone, ethyl acetate, and hot methanol, but insoluble in water . It is sensitive to light and decomposes in acidic conditions while remaining stable in alkaline conditions .

Vorbereitungsmethoden

2,2-Dimethoxy-1,2-diphenyl-ethanon kann über verschiedene Syntheserouten hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von Benzil mit Methanol in Gegenwart eines sauren Katalysators . Die Reaktionsbedingungen umfassen typischerweise das Rückflusskochen des Gemisches, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Photochemical Radical Generation

DMPA undergoes homolytic cleavage upon UV irradiation (λ = 250–350 nm), producing benzoyl and dimethoxybenzyl radicals. This process initiates polymerization in UV-curable systems .

Mechanism :

-

The benzoyl radical () abstracts hydrogen from monomers (e.g., acrylates), generating monomeric radicals that propagate polymerization.

-

The dimethoxybenzyl radical () undergoes secondary fragmentation or participates in termination reactions .

Key Findings :

-

ESR spectroscopy confirms radical formation within 10–100 ns of UV exposure .

-

Quantum yield of radical generation: ~0.5–0.7 (dependent on solvent polarity) .

Thermal and Photochemical Fragmentation Pathways

The stability of DMPA-derived radicals is influenced by temperature and light intensity:

Implications :

-

High light intensity accelerates secondary radical fragmentation, altering polymerization kinetics .

-

Thermal decomposition above 80°C limits DMPA’s utility in high-temperature applications .

Reactivity with Solvents and Additives

DMPA’s solubility and reactivity vary across solvents, affecting its initiation efficiency:

| Solvent | Solubility (g/100g, 25°C) | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Acetone | >50 | 1.2 × 10⁶ |

| Methanol | 41 | 0.8 × 10⁶ |

| Toluene | >50 | 1.5 × 10⁶ |

| Water | <0.01 | N/A |

-

Polar solvents (e.g., methanol) stabilize radicals via hydrogen bonding, reducing termination rates .

-

Nonpolar solvents (e.g., toluene) enhance radical mobility, accelerating polymerization .

Decomposition and Stability

DMPA exhibits pH-dependent stability:

-

Acidic conditions : Rapid hydrolysis to benzoic acid and methanol .

-

Alkaline conditions : Stable; no observable degradation over 30 days (pH 10–12) .

Hazardous Reactions :

Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications

DMPA is extensively employed as a photoinitiator for the polymerization of methacrylate monomers. Its efficacy has been demonstrated in thick sections of materials, where it facilitates rapid polymerization even at low concentrations (as low as 0.25 wt%) . The following table summarizes key findings regarding DMPA's performance in photopolymerization:

| Parameter | Value |

|---|---|

| Concentration Range | 0.125 - 0.5 wt% |

| Polymerization Rate | Increased with concentration |

| Maximum Thickness | Approximately 2 mm |

| Absorption Characteristics | Colorless; absorbs UV light |

| Co-initiator Requirement | None required |

The polymerization rate was found to be optimal at 0.25 wt%, beyond which a screening effect occurs due to excessive DMPA, reducing the efficiency of deeper layer polymerization . This characteristic makes DMPA particularly suitable for applications in dental composites, where uniform curing is essential.

Dental Material Applications

DMPA's properties make it an attractive option for dental materials. It does not require an amine coinitiator, which simplifies the formulation of dental resins . Studies have shown that DMPA can effectively initiate the polymerization of dental composites under UV light, leading to high conversion rates and robust mechanical properties .

Case Study: Dental Composites

- Objective: Evaluate the efficiency of DMPA in light-cured dental composites.

- Method: Comparison of polymerization kinetics using DMPA versus traditional initiators.

- Findings: DMPA provided similar or superior conversion rates compared to conventional systems, enhancing the physical properties of the cured resin.

Printing Inks and Coatings

DMPA is also utilized in the formulation of printing inks and coatings. Its ability to initiate free radical polymerization upon UV exposure allows for rapid curing and high-quality finishes . This application is particularly relevant in industries requiring fast production cycles and durable prints.

Key Properties for Printing Inks:

- Fast Curing: DMPA enables quick drying times, improving production efficiency.

- Durability: The resulting films exhibit excellent chemical resistance and adhesion properties.

- Versatility: Suitable for various substrates, including paper and plastics.

Summary of Research Findings

The following table consolidates various studies on DMPA's applications across different fields:

Wirkmechanismus

The mechanism of action of 2,2-Dimethoxy-1,2-diphenyl-ethanone primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to form free radicals. These radicals then initiate the polymerization of monomers, leading to the formation of polymers . The molecular targets and pathways involved in this process include the absorption of light energy and the subsequent generation of reactive intermediates that drive the polymerization reaction .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethoxy-1,2-diphenyl-ethanon kann mit anderen ähnlichen Verbindungen wie diesen verglichen werden:

Benzoin-dimethylether: Ähnlich in der Struktur, aber mit unterschiedlichen Photoinitiatoreigenschaften.

2,2-Dimethoxy-2-phenylacetophenon: Ein weiterer Photoinitiator mit vergleichbaren Anwendungen, jedoch unterschiedlicher Reaktivität und Effizienz.

Die Einzigartigkeit von 2,2-Dimethoxy-1,2-diphenyl-ethanon liegt in seinen spezifischen Photoinitiatorfähigkeiten und seiner Stabilität unter alkalischen Bedingungen, was es für verschiedene industrielle Anwendungen geeignet macht .

Biologische Aktivität

2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a photoinitiator widely utilized in radical polymerization processes, particularly in the synthesis of acrylate polymers and dental composites. This compound exhibits significant biological activity, especially in the context of photopolymerization and its applications in various biomedical fields.

DMPA is characterized by its empirical formula and a melting point range of 64.0-67.0 °C. It is a photosensitive compound that generates free radicals upon exposure to UV light, which initiates polymerization reactions. DMPA is soluble in organic solvents like acetone and ethyl acetate but insoluble in water, making it suitable for various industrial applications including coatings and inks .

When exposed to UV light, DMPA undergoes photodecomposition, leading to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in crosslinked polymer networks. The efficiency of DMPA as a photoinitiator has been demonstrated to be high, particularly in thick sections where it can achieve substantial conversion rates even at low concentrations (0.25 wt%) .

Photopolymerization in Dental Composites

DMPA has been extensively studied for its role as a photoinitiator in dental materials. Its ability to initiate rapid polymerization without the need for co-initiators such as amines makes it particularly advantageous in dental applications. Studies have shown that DMPA can achieve high conversion rates under UV light, which is critical for the durability and effectiveness of dental restorations .

Drug Delivery Systems

Recent research has explored the use of DMPA in drug delivery systems, particularly in hydrogels designed for controlled release. For instance, DMPA was incorporated into polyethylene glycol (PEG) hydrogels to facilitate the encapsulation and release of therapeutic agents like bevacizumab. The hydrogels exhibited dual redox-responsive behavior, enhancing their potential for targeted drug delivery .

Case Studies

-

Photopolymerization Efficiency

- A study assessed the efficiency of DMPA for photopolymerizing methacrylate monomers in thick sections. It was found that increasing DMPA concentrations improved polymerization rates but also led to light screening effects that could hinder deeper layer curing . The study provided detailed kinetic data on the conversion profiles under varying irradiation conditions.

-

Hydrogel Applications

- In a separate investigation, DMPA was utilized to create injectable hydrogels that respond to redox conditions. These hydrogels demonstrated effective encapsulation and controlled release of drugs, indicating their potential application in biomedical fields such as tissue engineering and regenerative medicine .

Comparative Analysis

The following table summarizes the biological activities and applications of DMPA compared to other common photoinitiators:

| Photoinitiator | Polymerization Efficiency | Applications | Unique Features |

|---|---|---|---|

| This compound (DMPA) | High | Dental composites, drug delivery | No co-initiator needed; colorless |

| Camphorquinone | Moderate | Dental materials | Requires amine co-initiator |

| Benzoin methyl ether | Moderate | Coatings, adhesives | Less efficient than DMPA |

Eigenschaften

IUPAC Name |

2,2-dimethoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVGIHKZDCUPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037715 | |

| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24650-42-8 | |

| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24650-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024650428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DK0094V28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.